molecular formula C17H22O3 B14513119 (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate CAS No. 62787-12-6

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate

Cat. No.: B14513119
CAS No.: 62787-12-6
M. Wt: 274.35 g/mol
InChI Key: BSJOLAVOVQPFIQ-GOEBONIOSA-N
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Description

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate typically involves the esterification of cyclohexanol with benzoic acid in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The 4-oxobutyl group can be introduced through a subsequent alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with biological receptors or enzymes. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl benzoate: Lacks the 4-oxobutyl group, making it less complex.

    (1R,2S)-2-(4-Hydroxybutyl)cyclohexyl benzoate: Contains a hydroxyl group instead of a ketone, altering its reactivity.

    (1R,2S)-2-(4-Methylbutyl)cyclohexyl benzoate: Features a methyl group, affecting its steric properties.

Uniqueness

(1R,2S)-2-(4-Oxobutyl)cyclohexyl benzoate is unique due to the presence of both the benzoate ester and the 4-oxobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62787-12-6

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

[(1R,2S)-2-(4-oxobutyl)cyclohexyl] benzoate

InChI

InChI=1S/C17H22O3/c18-13-7-6-9-14-8-4-5-12-16(14)20-17(19)15-10-2-1-3-11-15/h1-3,10-11,13-14,16H,4-9,12H2/t14-,16+/m0/s1

InChI Key

BSJOLAVOVQPFIQ-GOEBONIOSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCCC=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)CCCC=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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